
2-(5-Chloro-2-iodophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-iodophenyl)acetonitrile is an organic compound that belongs to the class of aryl nitriles It is characterized by the presence of a chloro and an iodo substituent on the phenyl ring, along with an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-iodophenyl)acetonitrile typically involves the halogenation of a suitable phenylacetonitrile precursor. One common method is the iodination of 5-chloro-2-phenylacetonitrile using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloro-2-iodophenyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce carboxylic acids or aldehydes.
Applications De Recherche Scientifique
2-(5-Chloro-2-iodophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-2-iodophenyl)acetonitrile involves its interaction with specific molecular targets. The chloro and iodo substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The acetonitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodophenylacetonitrile: Similar structure but lacks the chloro substituent.
2-Chloro-5-iodobenzyl cyanide: Another compound with similar halogenation pattern.
2-(2-Iodophenyl)acetonitrile: Similar but with different positioning of the chloro group.
Uniqueness
2-(5-Chloro-2-iodophenyl)acetonitrile is unique due to the specific positioning of the chloro and iodo groups on the phenyl ring
Propriétés
Numéro CAS |
1261581-00-3 |
|---|---|
Formule moléculaire |
C8H5ClIN |
Poids moléculaire |
277.49 g/mol |
Nom IUPAC |
2-(5-chloro-2-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H5ClIN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 |
Clé InChI |
NJZMPGYZDPEFIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)CC#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


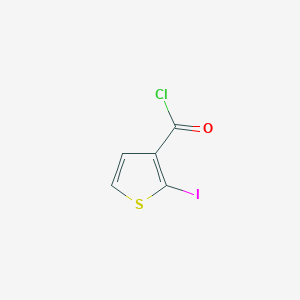
![9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]-](/img/structure/B15249652.png)
![Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis-](/img/structure/B15249653.png)
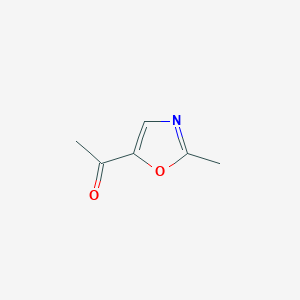

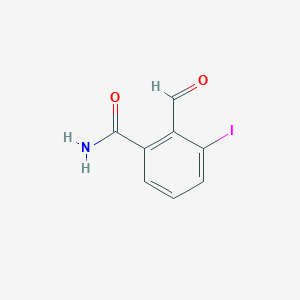
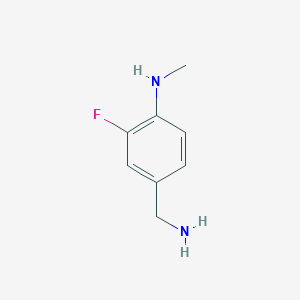
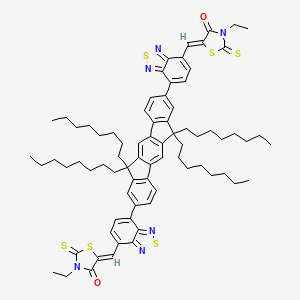

![Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B15249697.png)
![tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate](/img/structure/B15249699.png)
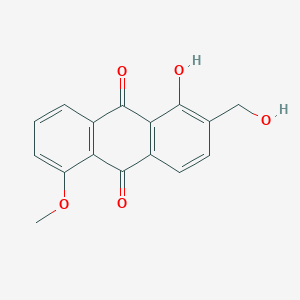
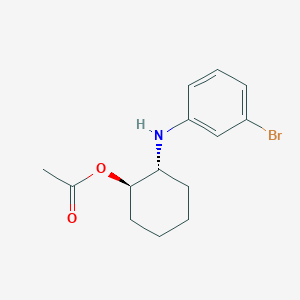
![N-[4,6-Bis(4-chloroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B15249728.png)
